2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

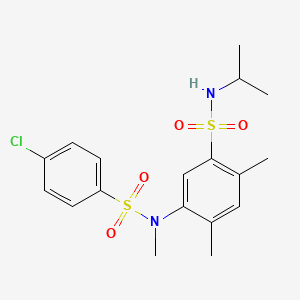

The compound 2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a disubstituted benzenesulfonamide derivative characterized by:

- A central benzene ring substituted with methyl groups at positions 2 and 2.

- A sulfonamide group at position 1, where the nitrogen is bonded to a propan-2-yl (isopropyl) group.

- A secondary sulfonamide substituent at position 5, comprising an N-methyl-4-chlorobenzenesulfonamido moiety. This moiety introduces a second aromatic ring (4-chlorophenyl) linked via a sulfonamide bridge with an N-methyl group.

The molecular formula is C₁₉H₂₄ClN₃O₄S₂, with a molecular weight of 482.04 g/mol.

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O4S2/c1-12(2)20-26(22,23)18-11-17(13(3)10-14(18)4)21(5)27(24,25)16-8-6-15(19)7-9-16/h6-12,20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRDKGNQNTZBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Sulfonamidation: The formation of the sulfonamide group by reacting the chlorinated phenyl compound with a sulfonamide derivative, such as N-methylsulfonamide, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization and chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylsulfonamides.

Scientific Research Applications

Overview

2,4-Dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with potential applications in various fields, particularly in pharmaceuticals and agricultural chemistry. Its unique structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and crop protection.

Pharmaceutical Applications

The compound exhibits significant potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is critical in the development of new antibiotics, particularly against resistant strains of bacteria.

- Mechanism of Action : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition and ultimately bacterial cell death.

-

Case Studies :

- A study demonstrated that modifications in the sulfonamide structure could enhance antibacterial activity against specific pathogens, suggesting that 2,4-dimethyl derivatives may offer improved efficacy compared to traditional sulfa drugs .

- Research has indicated that compounds with similar structures have shown promising results in treating infections caused by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Agricultural Chemistry

In addition to its pharmaceutical uses, this compound has applications in agriculture as a fungicide and herbicide.

- Fungicidal Activity : The compound has been tested for its effectiveness against various fungal pathogens affecting crops. Its application can protect plants from diseases caused by fungi, thus improving yield and quality.

-

Case Studies :

- Field trials have indicated that formulations containing similar sulfonamide derivatives significantly reduce fungal infections in crops such as wheat and corn .

- A patent describes the use of this compound in formulations aimed at preventing plant diseases, highlighting its role in sustainable agriculture practices .

Data Tables

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related sulfonamides with variations in substituents, aromatic systems, and functional groups. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity vs. Bioactivity: The target compound’s dual sulfonamide groups and chlorophenyl moiety distinguish it from simpler analogs like mefluidide (single sulfonamide with trifluoromethyl group). EN300-1666453 shares the N-isopropyl sulfonamide group but lacks the chlorophenyl substituent, highlighting the target’s unique dual aromatic system .

Agrochemical Potential: Mefluidide is a well-documented plant growth regulator that mitigates cold stress by stabilizing cell membranes . The target compound’s chlorophenyl group may confer distinct herbicidal or fungicidal properties, though empirical data are lacking.

Medicinal Chemistry Relevance :

- The AMPA receptor antagonist N-[6-(1-methyl-1H-pyrazol-5-yl)-7-(propan-2-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide demonstrates the role of sulfonamides in neurological drug design . The target compound’s isopropyl group and chlorophenyl system could modulate receptor binding affinity, warranting further study.

Synthetic Challenges :

- The target compound’s synthesis likely involves multi-step sulfonylation and substitution reactions, akin to the azide-substitution method used for N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide .

Biological Activity

2,4-Dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a sulfonamide functional group, which is known for its pharmacological properties. The presence of multiple methyl groups and a chlorobenzene moiety enhances its lipophilicity and may influence its biological interactions.

Molecular Formula

- Chemical Formula: C16H20ClN3O2S2

- Molecular Weight: 395.93 g/mol

Synthesis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the case of this compound, the synthesis pathway may include:

- Formation of the sulfonamide: Reaction between N-methyl-4-chlorobenzenesulfonamide and 2,4-dimethylbenzene.

- N-Alkylation: Introduction of the isopropyl group through alkylation methods.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

- Gram-positive bacteria: Staphylococcus aureus (MRSA)

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The results indicate that this compound demonstrates potent antibacterial activity, particularly against MRSA, making it a candidate for further development in treating resistant infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

Table 2: COX Inhibition Assay Results

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 2,4-Dimethyl... | 0.15 | >100 |

| Indomethacin | 0.25 | 0.079 |

The selectivity index indicates that the compound preferentially inhibits COX-2 over COX-1, reducing potential gastrointestinal side effects associated with non-selective COX inhibitors.

Case Studies

In a study published in a peer-reviewed journal, various derivatives of sulfonamides were synthesized and evaluated for their biological activities. Among them, the compound exhibited significant antibacterial activity against resistant strains and favorable safety profiles in cytotoxicity assays against human cell lines .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide?

Answer: The synthesis of sulfonamide derivatives typically involves:

Sulfonylation : Reacting an amine with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base (triethylamine or pyridine) to neutralize HCl byproducts .

Functional Group Modifications : Introducing substituents like methyl or isopropyl groups via alkylation or substitution reactions under controlled conditions (e.g., inert atmosphere, temperature control) .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

- Vary reaction solvents (DMF, THF) to improve solubility of intermediates.

- Adjust stoichiometric ratios (amine:sulfonyl chloride = 1:1.2) to minimize unreacted starting material .

- Monitor reaction progress via TLC or HPLC .

Q. Table 1: Synthesis Conditions for Analogous Sulfonamides

| Step | Reagents/Conditions | Evidence Source |

|---|---|---|

| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, Et₃N, DCM | |

| Alkylation | NaH, alkyl halide, DMF, 0–5°C | |

| Purification | Silica gel chromatography (EtOAc/hexane) |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolve 3D structure and confirm stereochemistry .

Q. Methodological Tips :

Q. How can researchers assess the biological activity of this sulfonamide derivative?

Answer:

In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) via spectrophotometry .

In Vivo Studies :

- Administer compound in animal models (e.g., murine) to evaluate pharmacokinetics (bioavailability, half-life) .

Q. Data Interpretation :

- Compare activity to reference drugs (e.g., sulfamethoxazole) and perform statistical analysis (ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Modify Substituents :

- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding .

- Introduce hydrophilic groups (e.g., hydroxypropyl) to improve solubility .

- Evaluate Pharmacophores : Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

Q. Case Study :

Q. What computational methods are suitable for predicting the environmental fate or toxicity of this compound?

Answer:

Q. Table 2: Computational Tools for Environmental Analysis

| Tool | Application | Evidence Source |

|---|---|---|

| EPI Suite | Biodegradability prediction | |

| Gaussian 09 | DFT calculations for reaction pathways | |

| GROMACS | MD simulations of environmental interactions |

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

Replicate Experiments : Ensure consistency in protocols (e.g., cell lines, assay conditions) .

Control Variables : Test purity via HPLC and confirm stereochemistry (if applicable) .

Meta-Analysis : Compare data with structurally similar sulfonamides to identify trends .

Q. Example :

- Discrepancies in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. native). Standardize enzyme batches .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24h) and monitor via HPLC .

- Thermal stress : Heat at 60–80°C for 48h to identify decomposition products .

Kinetic Analysis : Calculate degradation rate constants (Arrhenius equation) to predict shelf life .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

Answer:

Q. Key Finding :

Q. What experimental designs are optimal for assessing the compound’s environmental impact?

Answer:

Q. How can researchers integrate high-throughput screening (HTS) with machine learning to accelerate SAR studies?

Answer:

HTS Workflow : Screen 1,000+ analogues for bioactivity using automated platforms .

Feature Engineering : Train ML models (e.g., Random Forest) on descriptors (logP, polar surface area) to predict activity .

Validation : Synthesize top-predicted candidates and validate experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.